2-(Diphenylphosphino)indene
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Overview
Description
2-(Diphenylphosphino)indene is an organophosphorus compound that features a phosphine group attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)indene typically involves the reaction of indene with diphenylphosphine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indene, followed by the addition of diphenylphosphine . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylphosphino)indene undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Substitution: Reagents like halogens or alkylating agents are typically employed.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2-(Diphenylphosphino)indene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Diphenylphosphino)indene exerts its effects is primarily through its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group donates electron density to the metal center, stabilizing it and enhancing its reactivity .
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate phosphine ligand used in coordination chemistry.
1,3-Bis(diphenylphosphino)propane (dppp): Similar in structure but with a different backbone length.
Triphenylphosphine (PPh3): A monodentate phosphine ligand commonly used in catalysis.
Uniqueness: 2-(Diphenylphosphino)indene is unique due to its indene backbone, which provides additional rigidity and electronic properties compared to other phosphine ligands. This structural feature can influence the geometry and reactivity of the metal complexes it forms, making it a valuable ligand in specific catalytic applications .
Properties
IUPAC Name |
1H-inden-2-yl(diphenyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17P/c1-3-11-19(12-4-1)22(20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-21/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLECDACSRQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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